
4-(4-Cyanophenyl)-2-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a cyanophenyl group attached to a butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-2-methyl-1-butene typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkene under catalytic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-cyanobenzaldehyde to form the desired butene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an inert solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenyl)-2-methyl-1-butene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyanophenyl group, which affects the electron density of the butene chain. This can facilitate various reactions, such as nucleophilic addition or substitution, by stabilizing reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylacetic acid: Another cyanophenyl derivative with different reactivity due to the presence of a carboxylic acid group.
4-Cyanophenyl isocyanate: Contains an isocyanate group, leading to different chemical behavior and applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A compound with a hydrazinecarboxylate group, used in catalytic reactions.
Uniqueness
4-(4-Cyanophenyl)-2-methyl-1-butene is unique due to its specific structure, which combines a cyanophenyl group with a butene chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
IUPAC Name |
4-(3-methylbut-3-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVBHZPDAPMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535471 |
Source


|
| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90433-26-4 |
Source


|
| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
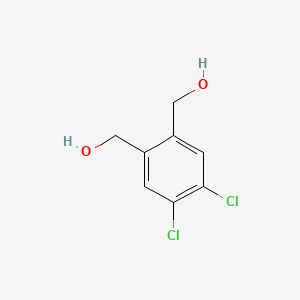
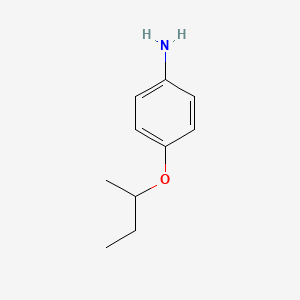
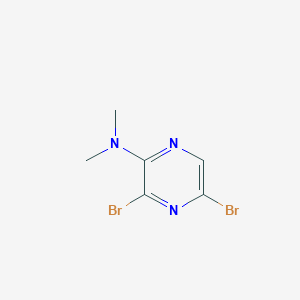
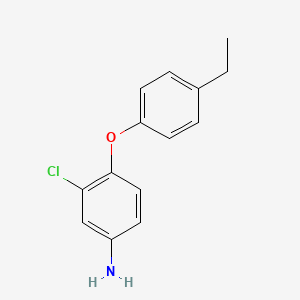
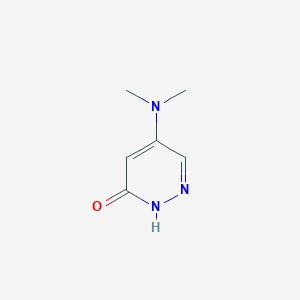
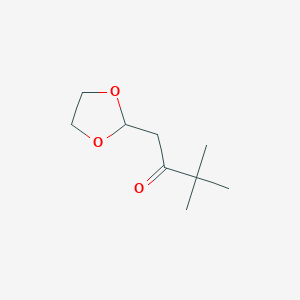
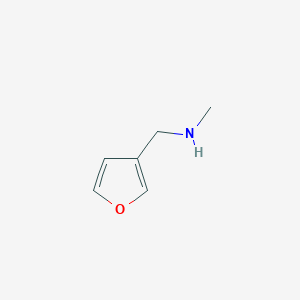
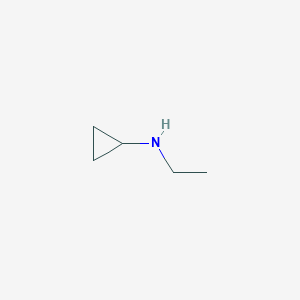
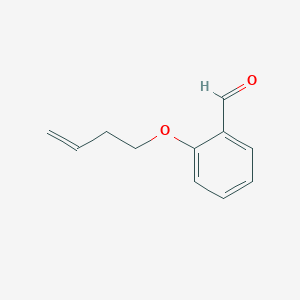
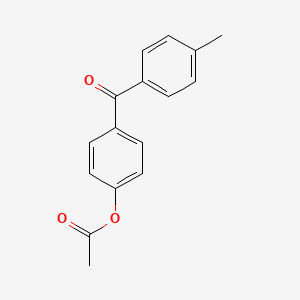
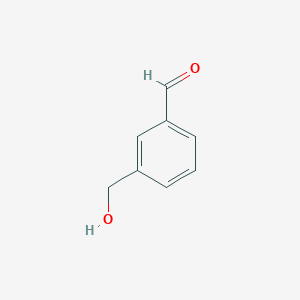
![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)


